molecular formula C21H16BrFN2O3S B11228051 N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11228051
M. Wt: 475.3 g/mol
InChI Key: VPNAEYGFPNVKIL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, an ethyl group on the thiazine ring, and a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine and fluorine positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives with different substituents, such as:

Uniqueness

The uniqueness of N-(4-bromo-2-fluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H16BrFN2O3S

Molecular Weight

475.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C21H16BrFN2O3S/c1-2-25-19-10-7-13(21(26)24-18-9-8-14(22)12-17(18)23)11-16(19)15-5-3-4-6-20(15)29(25,27)28/h3-12H,2H2,1H3,(H,24,26)

InChI Key

VPNAEYGFPNVKIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)F)C4=CC=CC=C4S1(=O)=O

Origin of Product

United States

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